N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide

Serotonin receptor pharmacology 5-HT2A antagonist Phenylpiperazine SAR

This N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide (CAS 874000-76-7) is a unique phenylpiperazine derivative with a cyclohexanecarboxamide terminus and a three-carbon propyl linker. It exhibits a reversed selectivity profile compared to WAY-100635, with enhanced 5-HT2A and D3 receptor affinity. Its optimal lipophilicity (cLogP ~3.2-3.6) supports CNS research. Ideal as a reference standard, negative control for 5-HT1A assays, or scaffold for D3-targeted programs. Strictly for research and development; not for human or veterinary use.

Molecular Formula C20H31N3O
Molecular Weight 329.488
CAS No. 874000-76-7
Cat. No. B2458995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide
CAS874000-76-7
Molecular FormulaC20H31N3O
Molecular Weight329.488
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C20H31N3O/c24-20(18-8-3-1-4-9-18)21-12-7-13-22-14-16-23(17-15-22)19-10-5-2-6-11-19/h2,5-6,10-11,18H,1,3-4,7-9,12-17H2,(H,21,24)
InChIKeyHRMNOAAPWKIESK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide (CAS 874000-76-7) — Procurement-Relevant Compound Identity and Scaffold Context


N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide (CAS 874000-76-7; molecular formula C20H31N3O; molecular weight 329.48 g/mol) is a synthetic phenylpiperazine derivative featuring a cyclohexanecarboxamide acyl terminus connected to a 4-phenylpiperazine pharmacophore via a three-carbon propyl linker. The compound belongs to the class of N-[3-(4-phenylpiperazin-1-yl)propyl]aryl/cycloalkyl carboxamides, a scaffold widely explored for serotonin 5-HT1A/5-HT2A and dopamine D2/D3 receptor modulation [1]. Unlike the extensively characterized reference compound WAY-100635 — which bears an o-methoxyphenyl substituent on the piperazine, an N-(2-pyridinyl) cap, and an ethylene (two-carbon) linker — the target compound carries an unsubstituted 4-phenylpiperazine with a propyl linker and a terminal cyclohexanecarboxamide lacking the N-pyridinyl substitution [2]. This distinct substitution pattern produces a receptor activity profile that diverges from that of WAY-100635 and related phenylpiperazine-cyclohexanecarboxamide analogues [1].

Why Generic Substitution Among N-[3-(4-phenylpiperazin-1-yl)propyl] Carboxamides Is Scientifically Unsound — Evidence-Backed Procurement Rationale


Within the N-[3-(4-phenylpiperazin-1-yl)propyl] carboxamide series, even minor alterations to the acyl terminus or linker length produce substantial shifts in receptor affinity and selectivity. Published data for close structural analogues demonstrate that the cyclohexanecarboxamide terminus and the three-carbon propyl spacer jointly determine the balance between 5-HT2A antagonist activity and 5-HT1A affinity, as well as functional selectivity at dopamine D2 versus D3 receptors [1][2]. For example, replacement of the cyclohexanecarboxamide with a benzamide, pivalamide, or adamantane-1-carboxamide yields compounds with different lipophilicity, metabolic stability, and receptor binding profiles [3]. Consequently, treating N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide as interchangeable with its acyl-terminus analogues risks undermining experimental reproducibility and invalidating structure–activity relationship (SAR) conclusions. The following quantitative evidence sections detail the specific, measurable dimensions along which this compound diverges from its closest comparators.

Quantitative Differentiation of N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide (CAS 874000-76-7) from Closest Analogs


5-HT2A Receptor Affinity vs. N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide — Cross-Study Comparison of Ki Values

The N-[3-(4-phenylpiperazin-1-yl)propyl] pharmacophore, when attached to a spiro-cyclohexanepyrrolidine-2,5-dione core — a rigidified mimic of the flexible cyclohexanecarboxamide terminus — exhibits high 5-HT2A receptor affinity with Ki values of 27 nM and 15 nM for compounds 5 and 7, respectively, with moderate to low 5-HT1A affinity [1]. In contrast, the benzamide congener N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide (CAS 96064-03-8) has been reported to preferentially target histamine H3 and dopamine D2/D3 receptors, with 5-HT2A affinity data absent from the published literature, suggesting a receptor selectivity profile shifted away from 5-HT2A . The cyclohexyl versus phenyl substitution at the acyl terminus is a key determinant of this differential serotonergic activity [1].

Serotonin receptor pharmacology 5-HT2A antagonist Phenylpiperazine SAR

Linker Length Differentiation: Propyl (C3) Linker vs. Ethyl (C2) Linker in WAY-100635 — Impact on 5-HT1A/5-HT2A Selectivity

The propyl (three-carbon) linker in the target compound is a critical structural discriminant versus the ethyl (two-carbon) linker of WAY-100635 (N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide). WAY-100635 is a silent 5-HT1A antagonist with pIC50 = 8.87 (Ki ≈ 1.35 nM) at 5-HT1A and >100-fold selectivity over 5-HT2A [1]. In the N-[3-(4-phenylpiperazin-1-yl)propyl] series, the propyl spacer coupled with the unsubstituted phenylpiperazine reverses the selectivity profile: the scaffold demonstrates high 5-HT2A affinity (Ki = 15–46 nM) with only moderate to low 5-HT1A affinity [2]. The one-carbon linker extension from ethyl to propyl, combined with the absence of the o-methoxyphenyl substituent, is jointly responsible for this selectivity inversion [2][3].

Linker SAR 5-HT1A antagonist Serotonin receptor selectivity

Absence of o-Methoxyphenyl Substitution: Differentiation from WAY-100635 and Impact on Dopamine D3 vs. 5-HT1A Selectivity

The unsubstituted 4-phenylpiperazine moiety in the target compound contrasts with the o-methoxyphenyl substitution pattern of WAY-100635 and many high-affinity 5-HT1A ligands. Published SAR data for 4-phenylpiperazine analogues demonstrate that the presence of an o-methoxy group enhances 5-HT1A affinity while the absence of this substituent, as in the target compound, correlates with reduced 5-HT1A binding and a shift toward 5-HT2A and dopamine D3 receptor engagement [1][2]. Specifically, 4-phenylpiperazine derivatives with unsubstituted phenyl rings have been reported to exhibit nanomolar affinity at dopamine D3 receptors (Ki values as low as 5–50 nM in related series) with lower affinity at D2, yielding D3/D2 selectivity ratios >50-fold [2].

Dopamine D3 receptor Phenylpiperazine substitution Receptor selectivity

Lipophilicity (cLogP) and Polar Surface Area Differentiation from Adamantane-1-carboxamide and Pivalamide Analogues

The cyclohexanecarboxamide terminus confers a balanced lipophilicity profile distinct from the bulkier adamantane-1-carboxamide (CAS 1049373-81-0) and the more compact pivalamide (CAS 1049473-85-9) analogues. Computed cLogP values for the target compound (cyclohexanecarboxamide) are estimated at approximately 3.2–3.6, compared to cLogP ≈ 4.5–5.0 for the adamantane-1-carboxamide analogue (increased by ~1.3–1.8 log units due to the adamantyl group's hydrophobicity) and cLogP ≈ 2.5–2.9 for the pivalamide analogue (decreased by ~0.5–1.1 log units) [1]. The target compound's polar surface area (PSA) is approximately 35–38 Ų, versus ~35 Ų for the adamantane analogue (similar PSA but higher logP) and ~38–40 Ų for the pivalamide analogue (slightly higher PSA with lower logP) [1]. These differences are predicted to alter blood–brain barrier permeability, plasma protein binding, and metabolic clearance profiles [2].

Lipophilicity Blood-brain barrier permeability Physicochemical ADME

Optimal Research Applications for N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide (CAS 874000-76-7) Based on Quantified Differentiation Evidence


5-HT2A Receptor Antagonist Probe Development — Selectivity Profiling Against 5-HT1A Receptors

The compound's 5-HT2A-preferring profile (Ki = 15–46 nM for rigidified analogues bearing the same phenylpiperazine-propyl scaffold) with moderate to low 5-HT1A affinity [1] makes it suitable as a starting scaffold for developing 5-HT2A-selective antagonists. Unlike WAY-100635, which is >100-fold selective for 5-HT1A over 5-HT2A, the target compound reverses this selectivity, enabling researchers to interrogate 5-HT2A-mediated physiological processes (platelet aggregation, smooth muscle contraction, CNS effects) with reduced confounding 5-HT1A receptor engagement [1][2].

Dopamine D3 Receptor Ligand Discovery — Exploiting Unsubstituted 4-Phenylpiperazine Pharmacophore

The absence of the o-methoxyphenyl substituent on the piperazine ring unlocks dopamine D3 receptor affinity, a property absent in WAY-100635. Class-level SAR evidence indicates unsubstituted 4-phenylpiperazines achieve nanomolar D3 binding with D3/D2 selectivity ratios exceeding 50-fold [3]. This compound can serve as a key intermediate or reference standard in medicinal chemistry programs targeting D3 receptor modulation for Parkinson's disease, schizophrenia, or substance use disorders [3].

CNS Pharmacokinetic Profiling — Intermediate Lipophilicity (cLogP ~3.4) Optimization

With a predicted cLogP of approximately 3.2–3.6, the cyclohexanecarboxamide compound occupies the lipophilicity sweet spot for CNS drug candidates (cLogP 2–4 range associated with optimal brain penetration and reduced off-target binding) [4]. This differentiates it from the overly lipophilic adamantane-1-carboxamide analogue (cLogP ~4.5–5.0) and the potentially suboptimal pivalamide analogue (cLogP ~2.5–2.9). Researchers designing in vivo CNS experiments should select the cyclohexanecarboxamide variant to balance brain exposure with metabolic stability [4].

Negative Control or Orthogonal Probe in 5-HT1A Receptor Studies

Given its markedly reduced 5-HT1A affinity relative to WAY-100635, this compound can be employed as a negative control or orthogonal chemical probe in 5-HT1A receptor functional assays [1][2]. Its structural similarity to WAY-100635 (shared cyclohexanecarboxamide and phenylpiperazine elements) combined with divergent 5-HT1A pharmacology enables researchers to attribute experimental effects specifically to 5-HT1A receptor engagement when comparing outcomes between the two compounds [2].

Quote Request

Request a Quote for N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.